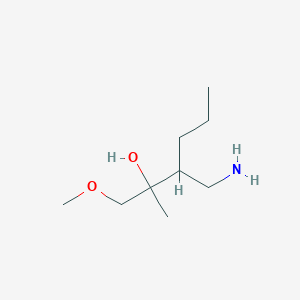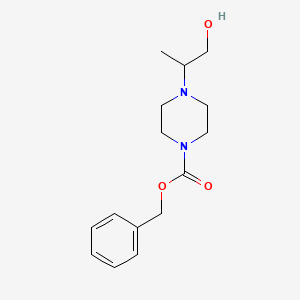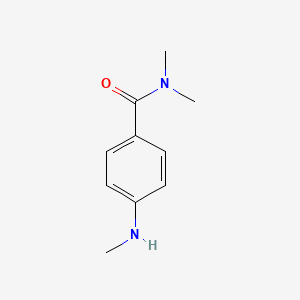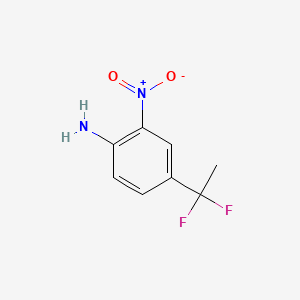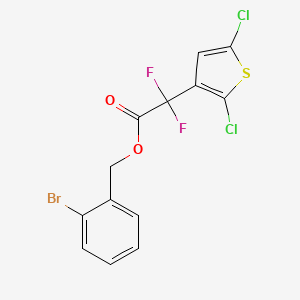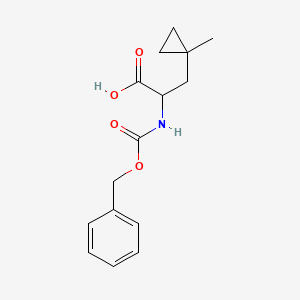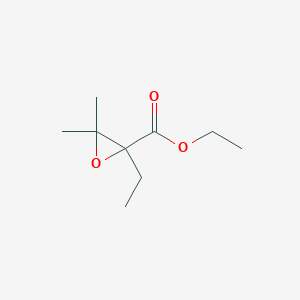
Ethyl 2-ethyl-3,3-dimethyloxirane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-ethyl-3,3-dimethyloxirane-2-carboxylate is an organic compound with the molecular formula C7H12O3. It is a derivative of oxirane, a three-membered cyclic ether, and is characterized by the presence of an ethyl group and two methyl groups attached to the oxirane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-ethyl-3,3-dimethyloxirane-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl 3,3-dimethyl-2-oxiranecarboxylate with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient production of the compound with high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-ethyl-3,3-dimethyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxirane ring into diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Diols.
Substitution: Substituted oxirane derivatives.
Applications De Recherche Scientifique
Ethyl 2-ethyl-3,3-dimethyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 2-ethyl-3,3-dimethyloxirane-2-carboxylate involves its reactivity with various nucleophiles and electrophiles. The oxirane ring is highly strained, making it susceptible to ring-opening reactions. These reactions can lead to the formation of various products depending on the nature of the reactants and conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3,3-dimethyloxirane-2-carboxylate
- 2-Ethyl-3,3-dimethyloxirane
- 3-Ethyl-2,2-dimethyloxirane
Uniqueness
Ethyl 2-ethyl-3,3-dimethyloxirane-2-carboxylate is unique due to the presence of both an ethyl group and a carboxylate ester group on the oxirane ring. This combination of functional groups imparts distinct reactivity and properties compared to other similar compounds .
Propriétés
Numéro CAS |
5463-81-0 |
|---|---|
Formule moléculaire |
C9H16O3 |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
ethyl 2-ethyl-3,3-dimethyloxirane-2-carboxylate |
InChI |
InChI=1S/C9H16O3/c1-5-9(7(10)11-6-2)8(3,4)12-9/h5-6H2,1-4H3 |
Clé InChI |
RRJRTUBEPSUERK-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(O1)(C)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B13486291.png)
![rac-(1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B13486296.png)
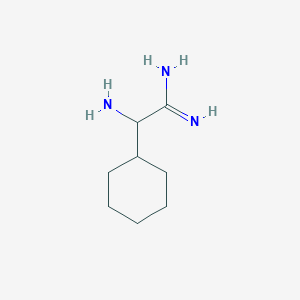
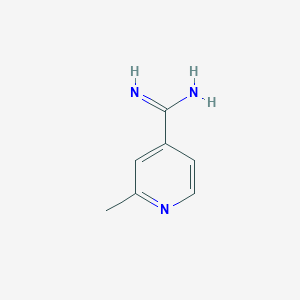
![4-({Bicyclo[1.1.1]pentan-1-yl}methyl)piperidine hydrochloride](/img/structure/B13486312.png)
